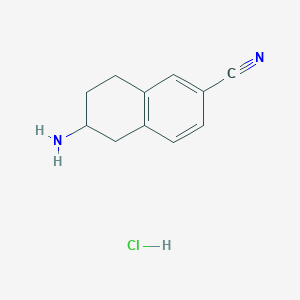
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrilehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and a carbonitrile group attached to a tetrahydronaphthalene ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Cyclization: The formation of the tetrahydronaphthalene ring system is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions.
Carbonitrile Formation:
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the desired purity and yield of the compound.
化学反应分析
Types of Reactions
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The amino and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
科学研究应用
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its specific structure and functional groups.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine:
6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride: This compound has a carboxylic acid group instead of a carbonitrile group.
Uniqueness
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is unique due to the presence of both amino and carbonitrile groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to similar compounds.
属性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC 名称 |
6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8;/h1-2,5,11H,3-4,6,13H2;1H |
InChI 键 |
ZOYNGMDVISNZDS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1N)C=CC(=C2)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



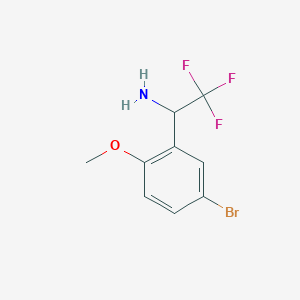
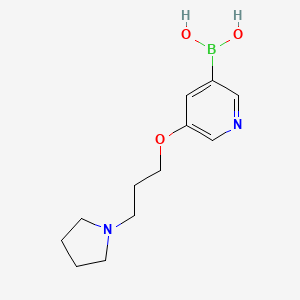
![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
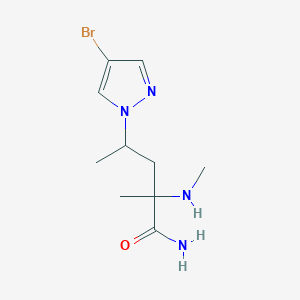
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)
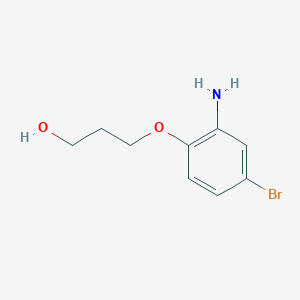
![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)

![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)
![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
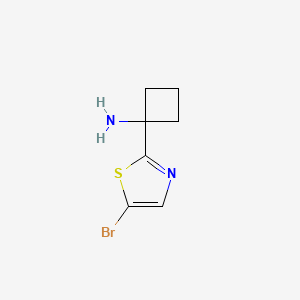
![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
